2'-Ethylpropiophenone

Beschreibung

BenchChem offers high-quality 2'-Ethylpropiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Ethylpropiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

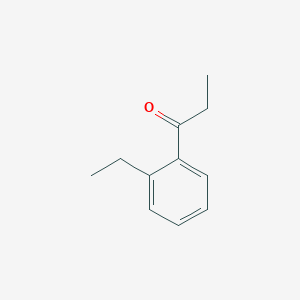

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-ethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-3-9-7-5-6-8-10(9)11(12)4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESNKGBFZAPADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342683 | |

| Record name | 2'-Ethylpropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16819-79-7 | |

| Record name | 2'-Ethylpropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2'-Ethylpropiophenone CAS number and molecular formula

An In-Depth Technical Guide to 2'-Ethylpropiophenone

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2'-Ethylpropiophenone, intended for researchers, scientists, and professionals in drug development. It delves into the compound's core characteristics, synthesis, analytical methodologies, and applications, with a focus on practical, field-proven insights.

Core Compound Identification and Properties

2'-Ethylpropiophenone, with the IUPAC name 1-(2-ethylphenyl)propan-1-one, is an aromatic ketone. Its chemical structure features a propiophenone core with an ethyl group substituted at the ortho-position of the phenyl ring. This seemingly simple structural modification has significant implications for its chemical reactivity and utility in synthesis, distinguishing it from its isomers, 3'- and 4'-ethylpropiophenone.

Key Identifiers and Physicochemical Properties:

| Property | Value | Source(s) |

| CAS Number | 16819-79-7 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄O | [1][2][3] |

| Molecular Weight | 162.23 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [4][5] |

| Boiling Point | Data not widely available; estimated to be similar to its isomer, 4'-ethylpropiophenone (241-248°C) | [5][6] |

| Solubility | Insoluble in water; miscible with organic solvents like ethanol and ether. | [5][7] |

Synthesis of 2'-Ethylpropiophenone: A Mechanistic Approach

The most common and industrially scalable method for synthesizing 2'-Ethylpropiophenone is through the Friedel-Crafts acylation of ethylbenzene. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.

Reaction Principle: The reaction involves the acylation of ethylbenzene using propanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The catalyst activates the propanoyl chloride, forming a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of ethylbenzene. The ortho-position is one of the sites of substitution due to the ortho-, para-directing nature of the ethyl group.

Experimental Protocol: Friedel-Crafts Acylation

This protocol provides a self-validating framework for the synthesis of 2'-Ethylpropiophenone.

Materials:

-

Ethylbenzene

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet

Procedure:

-

Reaction Setup: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane. Cool the suspension to 0°C using an ice bath.

-

Formation of Acylium Ion: Slowly add propanoyl chloride (1.0 equivalent) to the stirred suspension. The formation of the acylium ion-AlCl₃ complex will be observed.

-

Electrophilic Aromatic Substitution: To this mixture, add ethylbenzene (1.2 equivalents) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0°C. The reaction is exothermic, and slow addition is crucial to control the temperature and minimize side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.

-

Work-up: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude 2'-Ethylpropiophenone can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Synthesis Workflow Diagram

Caption: Friedel-Crafts acylation workflow for 2'-Ethylpropiophenone.

Analytical Characterization

Accurate characterization of 2'-Ethylpropiophenone is crucial for its use in research and as a reference standard. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Data Summary:

| Technique | Key Data Points and Interpretation | Source(s) |

| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.5 ppm), Propiophenone methylene quartet (~2.86 ppm), Ethyl group methylene quartet (~2.81 ppm), Propiophenone methyl triplet (~1.20 ppm), Ethyl group methyl triplet (~1.17 ppm). | [8] |

| ¹³C NMR | Carbonyl carbon (~200-205 ppm), Aromatic carbons (~125-145 ppm), Methylene and methyl carbons in the aliphatic region. | [8] |

| IR Spectroscopy | Strong C=O stretch (~1680-1700 cm⁻¹), Aromatic C-H stretches (~3000-3100 cm⁻¹), Aliphatic C-H stretches (~2850-3000 cm⁻¹). | [8] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 162. Key fragmentation patterns include the loss of the ethyl group (m/z = 133) and the propyl group. | [1][8] |

Standard Analytical Workflow

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity and confirming the molecular weight. A non-polar capillary column is typically used.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the presence of key functional groups, particularly the carbonyl group.

Applications in Research and Drug Development

2'-Ethylpropiophenone is not typically an active pharmaceutical ingredient (API) itself but serves as a critical intermediate and reference material in the pharmaceutical industry.

-

Intermediate in Organic Synthesis: Its structure is a valuable scaffold for building more complex molecules. The ketone functionality can be readily transformed into other functional groups (e.g., alcohols, amines, alkenes), and the aromatic ring can undergo further substitution reactions.[9]

-

Pharmaceutical Reference Standard: 2'-Ethylpropiophenone is a known impurity or starting material in the synthesis of several pharmaceutical compounds.[2][7] Its availability as a well-characterized reference standard is essential for:

-

Impurity Profiling: Quantifying its presence in final drug products to ensure they meet regulatory standards.

-

Process Development: Monitoring and optimizing synthetic routes to minimize its formation as an impurity.

-

-

Precursor for Bioactive Molecules: Derivatives of propiophenone have been investigated for a range of biological activities, including as analgesics and anti-inflammatory agents.[9] 2'-Ethylpropiophenone can serve as a starting material in the discovery phase for such compounds.

Logical Relationship of Applications

Caption: Applications of 2'-Ethylpropiophenone in synthesis and pharma.

Safety, Handling, and Storage

While a specific, comprehensive toxicology profile for 2'-Ethylpropiophenone is not extensively documented, its safety precautions can be inferred from data on related propiophenones.

-

General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause eye irritation. It is a combustible liquid.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear nitrile or other suitable protective gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid Measures:

-

Inhalation: Move to fresh air.

-

Skin Contact: Immediately wash with soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Do NOT induce vomiting. Seek medical attention.

-

Conclusion

2'-Ethylpropiophenone is a valuable chemical entity with significant applications in organic synthesis and the pharmaceutical industry. Its role as a key intermediate and a well-characterized reference standard underscores the importance of understanding its synthesis, analytical profile, and handling requirements. This guide provides the foundational knowledge for researchers and drug development professionals to effectively and safely utilize this compound in their work.

References

-

PubChem. 2'-Ethylpropiophenone. National Center for Biotechnology Information. [Link]

-

Wikipedia. Propiophenone.[Link]

-

SpectraBase. 2'-Ethylpropiophenone. Wiley-VCH. [Link]

-

Protheragen. 1-(2-Ethylphenyl)Propan-1-One.[Link]

-

ChemBK. 4-Ethylpropiophenone.[Link]

- European Patent Office.Propiophenone derivatives and process for preparing the same.

-

PubChem. 1-(4-Ethylphenyl)propan-1-one. National Center for Biotechnology Information. [Link]

Sources

- 1. 2'-Ethylpropiophenone | C11H14O | CID 583761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2'-ETHYLPROPIOPHENONE | 16819-79-7 [chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. chembk.com [chembk.com]

- 6. guidechem.com [guidechem.com]

- 7. 2'-ETHYLPROPIOPHENONE | 16819-79-7 [amp.chemicalbook.com]

- 8. 2'-ETHYLPROPIOPHENONE(16819-79-7) 1H NMR spectrum [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Spectroscopic Data of 2'-Ethylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2'-Ethylpropiophenone (IUPAC Name: 1-(2-ethylphenyl)propan-1-one), a key intermediate in various organic syntheses.[1] Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to provide researchers and drug development professionals with the foundational knowledge required for the accurate identification, characterization, and utilization of this compound. Methodologies for data acquisition are detailed, ensuring scientific integrity and reproducibility.

Introduction

2'-Ethylpropiophenone (C₁₁H₁₄O, Molar Mass: 162.23 g/mol ) is an aromatic ketone of significant interest in synthetic organic chemistry.[1] Its structure, featuring a propiophenone core with an ethyl substituent at the ortho position of the phenyl ring, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical agents. Accurate and unambiguous characterization of this compound is paramount for ensuring the purity and identity of subsequent products. This guide provides a detailed spectroscopic analysis to serve as a reliable reference for scientists working with this molecule.

Molecular Structure

A clear understanding of the molecular structure of 2'-Ethylpropiophenone is fundamental to interpreting its spectroscopic data. The following diagram illustrates the numbering convention used for the assignment of NMR signals.

Caption: Molecular structure of 2'-Ethylpropiophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2'-Ethylpropiophenone provides distinct signals for each of the unique proton environments in the molecule.

Table 1: ¹H NMR Data for 2'-Ethylpropiophenone (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.51 | d | 1H | H-6' |

| 7.34 | t | 1H | H-4' |

| 7.24 | t | 1H | H-5' |

| 7.20 | d | 1H | H-3' |

| 2.86 | q | 2H | -CO-CH₂-CH₃ |

| 2.81 | q | 2H | Ar-CH₂-CH₃ |

| 1.20 | t | 3H | -CO-CH₂-CH₃ |

| 1.17 | t | 3H | Ar-CH₂-CH₃ |

Source: ChemicalBook[2]

Interpretation:

-

Aromatic Protons (7.20-7.51 ppm): The four protons on the benzene ring appear as distinct multiplets in the downfield region, characteristic of aromatic protons. The ortho-disubstitution pattern leads to a complex splitting pattern.

-

Propiophenone Methylene Protons (2.86 ppm): The quartet at 2.86 ppm is assigned to the methylene protons adjacent to the carbonyl group. The deshielding effect of the carbonyl group causes this downfield shift. The signal is split into a quartet by the adjacent methyl protons.

-

Ethyl Substituent Methylene Protons (2.81 ppm): The quartet at 2.81 ppm corresponds to the methylene protons of the ethyl group attached to the aromatic ring.

-

Propiophenone Methyl Protons (1.20 ppm): The triplet at 1.20 ppm is assigned to the terminal methyl protons of the propiophenone chain, split by the adjacent methylene protons.

-

Ethyl Substituent Methyl Protons (1.17 ppm): The triplet at 1.17 ppm corresponds to the methyl protons of the ethyl group on the aromatic ring, split by the adjacent methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Data for 2'-Ethylpropiophenone

| Chemical Shift (δ) ppm | Assignment |

| 204.5 | C=O |

| 142.1 | C-2' |

| 137.9 | C-1' |

| 131.1 | C-4' |

| 128.5 | C-6' |

| 128.0 | C-5' |

| 125.4 | C-3' |

| 35.8 | -CO-CH₂-CH₃ |

| 26.5 | Ar-CH₂-CH₃ |

| 15.3 | Ar-CH₂-CH₃ |

| 8.5 | -CO-CH₂-CH₃ |

Source: Predicted data based on established chemical shift correlations. Experimental data sourced from SpectraBase.[1]

Interpretation:

-

Carbonyl Carbon (204.5 ppm): The signal at the lowest field is characteristic of a ketone carbonyl carbon.

-

Aromatic Carbons (125.4-142.1 ppm): Six distinct signals are observed for the aromatic carbons, confirming the ortho-substitution pattern which removes the plane of symmetry.

-

Aliphatic Carbons (8.5-35.8 ppm): The remaining four signals in the upfield region correspond to the two methylene and two methyl carbons of the ethyl and propyl groups.

Experimental Protocol for NMR Spectroscopy

Caption: A generalized workflow for acquiring NMR spectra.

Causality Behind Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for NMR as it dissolves a wide range of organic compounds and its deuterium signal can be used for field-frequency locking. Its residual proton signal at 7.26 ppm and carbon signal at 77.16 ppm are well-known and do not interfere with the signals of 2'-Ethylpropiophenone.

-

Referencing: Tetramethylsilane (TMS) is used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0 ppm due to its chemical inertness and the high-field resonance of its 12 equivalent protons and 4 equivalent carbons, which rarely overlap with analyte signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations.

Table 3: IR Absorption Data for 2'-Ethylpropiophenone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| 2975, 2935, 2875 | Strong | Aliphatic C-H stretch |

| ~1685 | Strong | C=O stretch (ketone) |

| ~1600, ~1450 | Medium-Strong | Aromatic C=C stretch |

| ~1350 | Medium | -CH₂- bend |

| ~750 | Strong | Ortho-disubstituted benzene C-H bend (out-of-plane) |

Source: Predicted data based on characteristic IR absorption frequencies. Experimental data sourced from SpectraBase.[1]

Interpretation:

-

C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (aromatic). The strong absorptions below 3000 cm⁻¹ are due to the C-H bonds of the sp³ hybridized carbons in the ethyl and propyl groups.

-

C=O Stretching: The very strong absorption at approximately 1685 cm⁻¹ is a definitive indication of a conjugated ketone carbonyl group.

-

C=C Stretching: The absorptions around 1600 and 1450 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

C-H Bending: The strong band around 750 cm⁻¹ is indicative of the out-of-plane C-H bending vibration for an ortho-disubstituted benzene ring.

Experimental Protocol for IR Spectroscopy (Neat Liquid)

Caption: Major fragmentation pathways of 2'-Ethylpropiophenone.

Experimental Protocol for GC-MS

Caption: Generalized workflow for GC-MS analysis.

Authoritative Grounding:

The use of Gas Chromatography (GC) prior to mass spectrometry is a standard technique for the analysis of volatile and semi-volatile organic compounds. The GC separates the components of a mixture before they enter the mass spectrometer, ensuring that the resulting mass spectrum is of a pure compound. Electron Impact (EI) ionization is a common and robust ionization method for GC-MS that provides reproducible fragmentation patterns, which are crucial for structural identification and library matching.

Conclusion

The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, IR, and MS, provide a comprehensive and self-consistent characterization of 2'-Ethylpropiophenone. The detailed analysis of the spectra, coupled with the outlined experimental protocols, offers a robust framework for the identification and quality control of this important chemical intermediate. This guide serves as an authoritative reference for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

References

-

PubChem. (n.d.). 2'-Ethylpropiophenone. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Full scan of mass spectra of propiophenone (A), cinnamaldehyde (B), methyl cinamate (C), and cinnamyl alcohol (D). [Link]

-

Policija. (2019, March 20). ANALYTICAL REPORT - 4'-Methylpropiophenone (C10H12O). [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. [Link]

-

NIST. (n.d.). Propiophenone, 2'-[2-(diethylamino)ethoxy]-, hydrochloride. NIST Chemistry WebBook. [Link]

-

The Good Scents Company. (n.d.). propiophenone, 93-55-0. [Link]

-

University of Massachusetts. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

University of Massachusetts. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ResearchGate. (n.d.). The molecular structures of propiophenone (I), cinnamaldehyde (II), methyl cinamate (III), and cinnamyl alcohol (IV). [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

ChemRxiv. (n.d.). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]

-

SpectraBase. (n.d.). 2'-Ethylpropiophenone - Optional[1H NMR] - Spectrum. [Link]

-

NIST. (n.d.). 2-Propenoic acid, ethyl ester. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). 2-Propenoic acid, 3-phenyl-, ethyl ester. NIST Chemistry WebBook. [Link]

Sources

An In-depth Technical Guide to 1-(2-Ethylphenyl)propan-1-one: Physicochemical Characteristics, Synthesis, and Spectroscopic Analysis

Introduction

1-(2-Ethylphenyl)propan-1-one, also known as 2'-ethylpropiophenone, is an aromatic ketone with the molecular formula C₁₁H₁₄O.[1][2][3] As a substituted propiophenone, it holds potential as a key intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceutical and chemical research. Notably, it has been identified as a process-related impurity in the synthesis of Eperisone, a muscle relaxant.[4] This guide provides a comprehensive overview of its physical and chemical properties, a detailed protocol for its synthesis via Friedel-Crafts acylation, and an in-depth analysis of its expected spectroscopic characteristics. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for their work.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O | [1][2][3] |

| Molecular Weight | 162.23 g/mol | [1][2][3] |

| CAS Number | 16819-79-7 | [1][2][3] |

| Boiling Point | 250.2°C at 760 mmHg (Predicted) | [5] |

| Density | 0.98 g/cm³ (Predicted) | [5] |

| Appearance | Expected to be a liquid at room temperature | [4] |

| Solubility | Expected to be soluble in common organic solvents such as benzene, ether, methanol, and chloroform.[4] Limited solubility in water is anticipated.[6][7] | General knowledge on aromatic ketones |

Synthesis of 1-(2-Ethylphenyl)propan-1-one via Friedel-Crafts Acylation

A common and effective method for the synthesis of aromatic ketones is the Friedel-Crafts acylation.[2][8] This electrophilic aromatic substitution reaction involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). For the synthesis of 1-(2-ethylphenyl)propan-1-one, ethylbenzene is acylated using propanoyl chloride.

Causality Behind Experimental Choices:

The choice of a Lewis acid catalyst like AlCl₃ is crucial as it activates the propanoyl chloride by forming a highly electrophilic acylium ion, which is then attacked by the electron-rich ethylbenzene ring. The reaction is typically carried out in a non-polar, aprotic solvent like dichloromethane to dissolve the reactants and facilitate the reaction without interfering with the catalyst. The reaction is initially cooled to control the exothermic reaction and then brought to room temperature to ensure completion. A subsequent workup with acid and water is necessary to quench the reaction and remove the catalyst.

Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

Reactant Preparation: Add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) to 50 mL of anhydrous dichloromethane in the flask and cool the mixture to 0°C in an ice bath.

-

Addition of Acyl Chloride: Dissolve propanoyl chloride (1.0 equivalent) in 20 mL of anhydrous dichloromethane and add it to the dropping funnel. Add the propanoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

-

Addition of Ethylbenzene: After the addition of propanoyl chloride is complete, add ethylbenzene (1.0 equivalent) dissolved in 20 mL of anhydrous dichloromethane dropwise over 30 minutes, again keeping the temperature at 0°C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of concentrated hydrochloric acid. Stir until the ice has melted.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash with 10% sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain 1-(2-ethylphenyl)propan-1-one as a liquid.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of 1-(2-ethylphenyl)propan-1-one.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.

-

Aromatic Protons (7.1-7.8 ppm): The four protons on the benzene ring will appear as a complex multiplet in this region. The ortho-substitution pattern will lead to overlapping signals.

-

Propanoyl Methylene Protons (-CH₂-C=O, ~2.9 ppm): These two protons will appear as a quartet due to coupling with the adjacent methyl protons.

-

Ethyl Methylene Protons (Ar-CH₂-, ~2.7 ppm): These two protons will appear as a quartet due to coupling with the adjacent methyl protons of the ethyl group.

-

Ethyl Methyl Protons (Ar-CH₂-CH₃, ~1.2 ppm): These three protons will appear as a triplet due to coupling with the adjacent methylene protons.

-

Propanoyl Methyl Protons (-C=O-CH₂-CH₃, ~1.1 ppm): These three protons will appear as a triplet due to coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Carbonyl Carbon (C=O, ~200 ppm): A characteristic downfield signal for the ketone carbonyl carbon.

-

Aromatic Carbons (125-145 ppm): Six distinct signals are expected for the six carbons of the benzene ring. The carbon attached to the carbonyl group and the carbon attached to the ethyl group will be deshielded compared to the others.

-

Propanoyl Methylene Carbon (-CH₂-C=O, ~35 ppm): The methylene carbon adjacent to the carbonyl group.

-

Ethyl Methylene Carbon (Ar-CH₂-, ~25 ppm): The methylene carbon of the ethyl group.

-

Ethyl Methyl Carbon (Ar-CH₂-CH₃, ~15 ppm): The methyl carbon of the ethyl group.

-

Propanoyl Methyl Carbon (-C=O-CH₂-CH₃, ~8 ppm): The methyl carbon of the propanoyl group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch (~1685 cm⁻¹): A strong absorption band characteristic of an aromatic ketone.

-

Aromatic C-H Stretch (~3000-3100 cm⁻¹): Medium to weak bands.

-

Aliphatic C-H Stretch (~2850-3000 cm⁻¹): Medium to strong bands from the ethyl and propanoyl groups.

-

Aromatic C=C Stretch (~1600 and ~1450 cm⁻¹): Two or three bands of variable intensity.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion Peak (m/z = 162): The peak corresponding to the intact molecule.

-

Major Fragmentation Peaks:

-

m/z = 133: Loss of the ethyl group from the propanoyl moiety (CH₂CH₃).

-

m/z = 105: Cleavage of the bond between the carbonyl group and the propanoyl chain, resulting in the benzoyl cation.

-

m/z = 77: The phenyl cation, resulting from further fragmentation.

-

Protocol for Spectroscopic Analysis:

-

Sample Preparation: Dissolve a small amount of the purified 1-(2-ethylphenyl)propan-1-one in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For IR analysis, a thin film can be prepared on a salt plate. For MS analysis, the sample can be introduced directly or via a GC inlet.

-

Data Acquisition: Acquire the ¹H NMR, ¹³C NMR, IR, and mass spectra using standard laboratory spectrometers.

-

Data Analysis:

-

NMR: Integrate the proton signals and determine their multiplicities. Assign the chemical shifts of both proton and carbon signals to the corresponding atoms in the molecular structure.

-

IR: Identify the characteristic absorption bands and assign them to the respective functional groups.

-

MS: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

Logical Relationship Diagram for Spectral Analysis:

Caption: Logical flow for structural elucidation using spectroscopy.

Safety and Handling

Aromatic ketones should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.[9][10]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Do not inhale vapors. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a detailed overview of the physical and chemical characteristics, a robust synthesis protocol, and a thorough analysis of the expected spectroscopic properties of 1-(2-ethylphenyl)propan-1-one. The information presented herein is intended to serve as a valuable resource for scientists and researchers, enabling them to safely handle, synthesize, and characterize this compound for its potential applications in chemical synthesis and drug development.

References

-

OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-(2-Ethylphenyl)propan-1-one. Retrieved from [Link]

-

Veeprho. (n.d.). Eperisone Impurity 2 | CAS 16819-79-7. Retrieved from [Link]

-

ResearchGate. (n.d.). Properties of aromatic ketones and other solvents. Retrieved from [Link]

-

PubChem. (n.d.). 2'-Ethylpropiophenone. Retrieved from [Link]

-

SafetyIQ. (2024, March 29). Acetone Hazards - Safe Handling and Disposal Practices. Retrieved from [Link]

-

ChemRxiv. (n.d.). Quantum chemistry based prediction of electron ionization mass spectra for environmental chemicals. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

-

University of Illinois Division of Research Safety. (2019, September 19). Chemical Hazard Classification (GHS). Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

Jim Clark. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

F. Solis. (2013, September 11). Friedel-Krafts acylation, benzene and propanoyl chloride [Video]. YouTube. Retrieved from [Link]

-

Chem 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved from [Link]

-

ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

CFM-ID. (n.d.). Spectra Prediction. Retrieved from [Link]

-

NIH. (n.d.). How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra. Retrieved from [Link]

-

ChemRxiv. (n.d.). Quantum chemistry based prediction of electron ionization mass spectra for environmental chemicals. Retrieved from [Link]

-

PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

-

NIH. (n.d.). Inferring the nominal molecular mass of an analyte from its electron ionization mass spectrum. Retrieved from [Link]

-

MIT Open Access Articles. (n.d.). Predicting Infrared Spectra with Message Passing Neural Networks. Retrieved from [Link]

-

NIH. (2023, January 25). Rapid Approximate Subset-Based Spectra Prediction for Electron Ionization–Mass Spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]

-

ChemRadar. (n.d.). GHS Classification Search Tool. Retrieved from [Link]

-

University of Illinois Division of Research Safety. (2019, September 19). Chemical Hazard Classification (GHS). Retrieved from [Link]

-

ResearchGate. (2023, July 15). How to predict IR Spectra? Retrieved from [Link]

-

Protheragen. (n.d.). IR Spectrum Prediction. Retrieved from [Link]

-

Cheminfo.org. (n.d.). Infrared spectra prediction. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

-

ResearchGate. (2016, October 3). Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. Retrieved from [Link]

-

PubChem. (n.d.). 1-[2-(3-Ethylphenyl)phenyl]propan-1-one. Retrieved from [Link]

- Google Patents. (n.d.). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.

- Google Patents. (n.d.). CN106883109A - The synthetic method of the propanedione of 1 phenyl of novel photoinitiator 1,2.

Sources

- 1. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 2. CCOHS: Acetone [ccohs.ca]

- 3. Acetone Hazards - Safe Handling and Disposal Practices [safetyiq.com]

- 4. ncert.nic.in [ncert.nic.in]

- 5. 1-(4-Ethylphenyl)propan-1-one | C11H14O | CID 583750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 7. researchgate.net [researchgate.net]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. threesixtysafety.com [threesixtysafety.com]

- 11. GHS hazard statements - Wikipedia [en.wikipedia.org]

- 12. GHS Classification Search Tool | GHS Hazard Classification Search | Chemical Classification and Labelling Search [chemradar.com]

- 13. - Division of Research Safety | Illinois [drs.illinois.edu]

An In-depth Technical Guide to the Solubility and Stability of 2'-Ethylpropiophenone

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 2'-Ethylpropiophenone, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties that govern the compound's behavior in solution and under various stress conditions. Through a combination of theoretical principles, data from analogous structures, and detailed experimental protocols, this guide offers a robust framework for handling, formulating, and analyzing 2'-Ethylpropiophenone to ensure its optimal use and the integrity of research outcomes.

Introduction: Understanding 2'-Ethylpropiophenone

2'-Ethylpropiophenone, with the chemical formula C₁₁H₁₄O, is an aromatic ketone characterized by an ethyl group at the ortho position of the phenyl ring.[1] Its structure, featuring both a hydrophobic aromatic ring and a polar carbonyl group, dictates its solubility and reactivity. A thorough understanding of these properties is paramount for its effective application in pharmaceutical synthesis and other chemical industries. This guide provides the foundational knowledge and practical methodologies to assess and manage the solubility and stability of this important chemical entity.

Chemical Structure and Properties:

-

IUPAC Name: 1-(2-ethylphenyl)propan-1-one[1]

-

Molecular Formula: C₁₁H₁₄O[1]

-

Molecular Weight: 162.23 g/mol [1]

-

Appearance: Expected to be a liquid at room temperature, similar to propiophenone.[2]

Solubility Profile of 2'-Ethylpropiophenone

The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation development. The structure of 2'-Ethylpropiophenone, with a significant non-polar aromatic region and a polar ketone functional group, suggests a nuanced solubility profile.

Theoretical Solubility Prediction

The principle of "like dissolves like" provides a foundational understanding of solubility. The bulky, non-polar ethylphenyl group is expected to dominate the molecule's character, leading to poor solubility in polar solvents like water. Conversely, it is predicted to be readily soluble in a range of organic solvents. Propiophenone, a closely related analog, is reported to be insoluble in water but miscible with organic solvents such as methanol, ethanol, ether, benzene, and toluene.[2][3]

Estimated Solubility Data

| Solvent | Predicted Solubility of 2'-Ethylpropiophenone | Rationale |

| Water | Very Low / Insoluble | The large hydrophobic ethylphenyl group outweighs the polarity of the carbonyl group. Propiophenone is reported as insoluble in water.[2][3] |

| Methanol | Soluble / Miscible | The alkyl chain and the ability to accept hydrogen bonds from methanol suggest good solubility. Propiophenone is soluble in methanol.[3][4] |

| Ethanol | Soluble / Miscible | Similar to methanol, ethanol's polarity and alkyl character are compatible with 2'-Ethylpropiophenone. Propiophenone is soluble in ethanol.[3][4] |

| Acetone | Soluble / Miscible | As a polar aprotic solvent, acetone can effectively solvate the carbonyl group, and its organic character is compatible with the aromatic ring. |

| Acetonitrile | Soluble / Miscible | A polar aprotic solvent that is a good solvent for many organic compounds. |

| Tetrahydrofuran (THF) | Soluble / Miscible | The ether functionality and cyclic structure of THF make it a good solvent for a wide range of organic molecules. |

| Toluene | Soluble / Miscible | The aromatic nature of toluene makes it an excellent solvent for the ethylphenyl group of 2'-Ethylpropiophenone. Propiophenone is soluble in toluene.[3] |

| Hexane | Soluble | As a non-polar aliphatic solvent, hexane will readily dissolve the non-polar portion of the molecule. Propiophenone is soluble in hexane.[4] |

Experimental Protocol for Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The shake-flask method followed by a validated analytical technique like High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard.

Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of 2'-Ethylpropiophenone.

Step-by-Step Methodology:

-

Preparation: Prepare saturated solutions of 2'-Ethylpropiophenone in a range of selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, THF, toluene, hexane) in sealed vials.

-

Equilibration: Place the vials in a temperature-controlled shaker bath and agitate for a predetermined time (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

Sampling: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm chemically compatible syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method.

-

Calculation: Calculate the solubility in mg/mL or g/L using the concentration determined from the HPLC analysis and the dilution factor.

Stability Profile and Degradation Pathways

Understanding the stability of 2'-Ethylpropiophenone under various environmental conditions is crucial for predicting its shelf-life, ensuring the quality of starting materials, and identifying potential impurities in a reaction. Forced degradation studies are employed to accelerate the degradation process and elucidate the potential degradation pathways.

Overview of Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing.[5] This helps to identify likely degradation products and demonstrates the specificity of stability-indicating analytical methods.[5]

Forced Degradation Workflow

Caption: General workflow for forced degradation studies of 2'-Ethylpropiophenone.

Potential Degradation Pathways

Based on the chemical structure of 2'-Ethylpropiophenone and the known reactivity of aromatic ketones, several degradation pathways can be anticipated.

-

Hydrolysis: The ketone functional group is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, reactions involving the enol or enolate form may occur, though significant degradation via hydrolysis of the main structure is not expected.

-

Oxidation: The benzylic protons of the ethyl group and the protons alpha to the carbonyl group are susceptible to oxidation, potentially leading to the formation of corresponding alcohols, ketones, or carboxylic acids.

-

Photodegradation: Aromatic ketones are known to be photosensitive.[6][7] Upon absorption of UV light, they can undergo various photochemical reactions, including photoreduction and cleavage. The Norrish Type I and Type II reactions are common photochemical pathways for ketones.

-

Thermal Degradation: At elevated temperatures, thermal decomposition can occur, potentially leading to cleavage of the alkyl chains or other fragmentation pathways.[8]

Experimental Protocols for Stability Testing

3.3.1. Preparation of Stressed Samples

-

Acid Hydrolysis: Dissolve 2'-Ethylpropiophenone in a suitable solvent (e.g., methanol or acetonitrile) and add an equal volume of 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period, taking samples at various time points. Neutralize the samples before analysis.

-

Base Hydrolysis: Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH.

-

Oxidative Degradation: Dissolve 2'-Ethylpropiophenone in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature or slightly elevated temperature and monitor the degradation over time.

-

Thermal Degradation: Store solid 2'-Ethylpropiophenone in a temperature-controlled oven at an elevated temperature (e.g., 80°C). Also, prepare a solution of the compound in a stable solvent and expose it to the same temperature.

-

Photostability: Expose a solution of 2'-Ethylpropiophenone to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

3.3.2. Analytical Methodology

A stability-indicating HPLC-UV method is essential for separating the parent compound from its degradation products.

Typical HPLC-UV Method Parameters:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | Acetonitrile:Water or Methanol:Water (gradient elution may be required) | A mixture of organic solvent and water allows for the adjustment of polarity to achieve optimal separation. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection Wavelength | Determined by UV-Vis scan (likely around 240-250 nm for the phenyl ketone chromophore) | To ensure maximum sensitivity for the parent compound and its potential degradation products. |

| Column Temperature | 30°C | To ensure reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Conclusion

This technical guide has provided a detailed overview of the solubility and stability of 2'-Ethylpropiophenone. While specific experimental data for this compound is limited, by leveraging data from the closely related propiophenone and applying fundamental principles of physical organic chemistry, we have established a robust framework for its characterization. The provided experimental protocols for solubility determination and forced degradation studies offer a clear path for researchers to generate the necessary data for their specific applications. A thorough understanding and experimental validation of these properties are crucial for the successful use of 2'-Ethylpropiophenone in research and development, ensuring the reliability and reproducibility of scientific outcomes.

References

-

Solubility of Things. (n.d.). Propiophenone. Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. (1969). Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions. Retrieved from [Link]

-

Wikipedia. (n.d.). Propiophenone. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenyl-1-propanone. Retrieved from [Link]

-

Journal of the Chemical Society (Resumed). (1939). 134. The photochemical decomposition of aromatic ketones : the phenyl radical. Retrieved from [Link]

-

Atmospheric Chemistry and Physics. (2025). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. Retrieved from [Link]

-

CORE. (n.d.). Title Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. Retrieved from [Link]

-

ResearchGate. (n.d.). Results of forced degradation study. Retrieved from [Link]

-

PMC - NIH. (2023). An Approach to Flavor Chemical Thermal Degradation Analysis. Retrieved from [Link]

-

MDPI. (2023). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. Retrieved from [Link]

-

NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetic Study of Alkaline Hydrolysis of Substituted Phenyl Tosylates. XXII. Variation of Ortho Substituent Effect with Solvent. Retrieved from [Link]

-

MedCrave online. (2022). Forced Degradation – A Review. Retrieved from [Link]

-

PubMed. (2019). An overview of photocatalytic degradation: photocatalysts, mechanisms, and development of photocatalytic membrane. Retrieved from [Link]

-

Slideshare. (n.d.). Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms. Retrieved from [Link]

-

PubChem. (n.d.). 2'-Ethylpropiophenone. Retrieved from [Link]

-

BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

SciSpace. (2016). Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Retrieved from [Link]

-

PMC - NIH. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Retrieved from [Link]

-

ResearchGate. (n.d.). RP-HPLC Stability Indicating Assay Technique Development and Validation for the Simultaneous Evaluation of Fenpiverinium, Pitofenone and Diclofenac. Retrieved from [Link]

-

ChemRxiv. (n.d.). Kinetics of alkaline hydrolysis of synthetic organic esters. Retrieved from [Link]

-

National Library of Medicine. (n.d.). Development and Validation of a Stability Indicating HPLC Method for the Determination of Buprenorphine in Transdermal Patch. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermal decomposition. Retrieved from [Link]

-

World Journal of Pharmaceutical Sciences. (2025). STABILITY INDICATING RP-HPLC METHOD FOR THE DEVELOPMENT AND VALIDATION OF FINERENONE IN BULK AND PHARMACEUTICAL DOSAGE FORMS. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigation of the Thermal Decomposition of Ketene and of the Reaction CH2 + H2 ⇔ CH3 + H. Retrieved from [Link]

-

UNL Digital Commons. (n.d.). Thermal decomposition reactions of acetaldehyde and acetone on Si(100). Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Mechanism of thermal decomposition of poly(ether ether ketone) (PEEK) from a review of decomposition studies. Retrieved from [Link]

Sources

- 1. novapublishers.com [novapublishers.com]

- 2. Propiophenone - Wikipedia [en.wikipedia.org]

- 3. 1-Phenyl-1-propanone | C9H10O | CID 7148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. An Approach to Flavor Chemical Thermal Degradation Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for 2'-Ethylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the safety, handling, and toxicological information for 2'-Ethylpropiophenone (CAS RN: 16819-79-7). As a Senior Application Scientist, the objective is not merely to present data but to synthesize it into actionable insights, explaining the causality behind safety protocols and highlighting areas where data may be limited. This document is structured to empower researchers to conduct a thorough risk assessment and implement safe laboratory practices.

Section 1: Chemical Identity and Core Physicochemical Properties

2'-Ethylpropiophenone, with the IUPAC name 1-(2-ethylphenyl)propan-1-one, is an aromatic ketone.[1] Understanding its fundamental properties is the first step in predicting its behavior in a laboratory setting—from storage and handling to potential reactions and exposure risks. Its molecular structure, featuring a phenyl ring, a ketone group, and alkyl substituents, governs its solubility, reactivity, and potential biological interactions.

A critical point of clarification is the distinction between isomers. This document pertains specifically to 2'-Ethylpropiophenone (CAS: 16819-79-7) . Data for other isomers, such as 4'-Ethylpropiophenone (CAS: 27465-51-6), should not be used interchangeably as their toxicological and physical properties can differ significantly.

Table 1: Key Physicochemical Data for 2'-Ethylpropiophenone

| Property | Value | Source |

| CAS Number | 16819-79-7 | [1][2] |

| Molecular Formula | C₁₁H₁₄O | [1][2] |

| Molecular Weight | 162.23 g/mol | [1][2] |

| IUPAC Name | 1-(2-ethylphenyl)propan-1-one | [1] |

| Appearance | Data not consistently available; related compounds are colorless to pale yellow liquids.[3] | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Solubility | Expected to have limited solubility in water but soluble in organic solvents like ethanol and ether, typical for aromatic ketones.[3] |

Note: A significant lack of experimentally determined physical data exists in publicly available safety documents for this specific isomer. Researchers should exercise caution and treat the substance as having unknown properties in these areas.

Section 2: Hazard Identification and Risk Assessment

A comprehensive review of available safety data sheets indicates that 2'-Ethylpropiophenone is not extensively characterized under the Globally Harmonized System (GHS). Many supplier safety data sheets for the related compound, 4'-ethylpropiophenone, classify it as not a hazardous substance or mixture.[4] However, the toxicological properties of the 2'- isomer have not been thoroughly investigated.

Causality of Potential Hazards: Given its structure as an aromatic ketone, a prudent scientist must anticipate potential hazards even in the absence of formal classification.

-

Skin and Eye Irritation: Organic solvents and ketones can defat the skin, leading to irritation upon prolonged contact. Contact with eyes is likely to cause irritation. For related compounds like propiophenone, eye irritation is a noted hazard.[5][6]

-

Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory irritation, a common property of volatile organic compounds.[7]

-

Toxicity: While specific oral, dermal, and inhalation toxicity data for 2'-Ethylpropiophenone is largely unavailable, related compounds can be harmful if swallowed, in contact with skin, or inhaled.[6][8] The absence of data is not an indication of safety.

Therefore, it is imperative to handle this chemical with the assumption that it is hazardous until proven otherwise.

Section 3: Exposure Control and Personal Protection

Controlling exposure is paramount. The "Hierarchy of Controls" is a fundamental concept in chemical safety that prioritizes the most effective measures. The following diagram illustrates this principle as applied to handling 2'-Ethylpropiophenone in a research setting.

Caption: A decision workflow for handling chemical spills.

Protocol for Accidental Release:

-

Personal Precautions: Evacuate non-essential personnel. Ensure adequate ventilation. Avoid breathing vapors. Remove all sources of ignition. [9]2. Environmental Precautions: Prevent the chemical from entering drains or waterways. [9]3. Containment and Cleanup: Use a liquid-absorbent, inert material (e.g., sand, vermiculite) to soak up the spill. Collect the material and place it into a suitable, labeled, and closed container for disposal. [9]

Section 5: Safe Handling, Storage, and Disposal

-

Handling: Handle in a well-ventilated place, preferably a fume hood. [9]Avoid contact with skin, eyes, and clothing. [4]Prevent the formation of vapor or mist. [4]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. [9]Keep away from heat and ignition sources.

-

Incompatible Materials: Avoid strong oxidizing agents and strong bases. [5]* Disposal: Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.

Section 6: Toxicological and Ecological Profile

This is the area with the most significant data gaps for 2'-Ethylpropiophenone.

-

Acute Toxicity: No specific data for oral, dermal, or inhalation toxicity is available in the reviewed safety sheets. [8]* Carcinogenicity: No components of this product at levels greater than or equal to 0.1% are identified as a carcinogen by IARC, NTP, or OSHA. This is a default statement and does not reflect specific testing of this compound.

-

Ecological Information: There is no data available regarding the ecotoxicity of this substance. It has not been assessed for being persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB). [4]Discharge into the environment should be avoided. [9] The overarching conclusion is that the toxicological profile is largely unknown. Therefore, researchers must operate under the precautionary principle, treating the substance as potentially toxic and ensuring exposure is minimized.

References

-

2'-Ethylpropiophenone | C11H14O | CID 583761 , PubChem, National Institutes of Health. [Link]

-

4-Ethylpropiophenone CAS NO.27465-51-6 , Qingdao Bravery International Trade Co., Ltd. [Link]

Sources

- 1. 2'-Ethylpropiophenone | C11H14O | CID 583761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2'-ETHYLPROPIOPHENONE | 16819-79-7 [chemicalbook.com]

- 3. CAS 27465-51-6: 4-Ethylpropiophenone | CymitQuimica [cymitquimica.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. echemi.com [echemi.com]

- 9. 4-Ethylpropiophenone, CasNo.27465-51-6 Qingdao Bravery International Trade Co., Ltd China (Mainland) [bravery.lookchem.com]

A Technical Guide to the Research Applications of ortho-Ethylpropiophenone: A Versatile Scaffold for Synthesis and Drug Discovery

Introduction

ortho-Ethylpropiophenone (also known as 2'-ethylpropiophenone) is an aromatic ketone characterized by a propiophenone core with an ethyl group substituted at the ortho position of the phenyl ring. While its isomers, particularly 4'-ethylpropiophenone, are more commonly cited as intermediates, ortho-ethylpropiophenone holds significant, often untapped, potential for researchers in organic synthesis and medicinal chemistry. Its strategic placement of functional groups—a reactive carbonyl, an activated aromatic ring, and acidic α-protons—makes it a highly versatile building block for constructing complex molecular architectures.

This guide provides an in-depth exploration of the synthesis, reactivity, and, most importantly, the potential research applications of ortho-ethylpropiophenone. Moving beyond its role as a simple chemical intermediate, we will delve into its application as a foundational scaffold for developing novel therapeutics, particularly those targeting the central nervous system (CNS). This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic and discovery pipelines.

| Chemical and Physical Properties of ortho-Ethylpropiophenone | |

| IUPAC Name | 1-(2-ethylphenyl)propan-1-one[1] |

| Synonyms | 2'-Ethylpropiophenone[1][2] |

| CAS Number | 16819-79-7[1][2] |

| Molecular Formula | C₁₁H₁₄O[1] |

| Molecular Weight | 162.23 g/mol [1] |

| Appearance | Colorless to light yellow liquid[3][4] |

| Topological Polar Surface Area | 17.1 Ų[1] |

| Hydrogen Bond Donor Count | 0[5] |

| Hydrogen Bond Acceptor Count | 1[5] |

| Rotatable Bond Count | 3[5] |

Section 1: Synthesis and Chemical Reactivity

The utility of any chemical scaffold begins with its accessibility. ortho-Ethylpropiophenone can be reliably synthesized through established organic chemistry reactions, primarily the Friedel-Crafts acylation.

Primary Synthesis Route: Friedel-Crafts Acylation

The most direct method for preparing ortho-ethylpropiophenone is the Friedel-Crafts acylation of ethylbenzene with propanoyl chloride or propionic anhydride. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Causality of Experimental Design: The choice of a strong Lewis acid like AlCl₃ is crucial for activating the acylating agent (propanoyl chloride), forming a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of ethylbenzene. While the ethyl group is an ortho-, para- director, the reaction conditions can be optimized to favor the formation of the ortho-isomer, although a mixture with the para-isomer is common and requires purification. The use of a non-polar solvent like dichloromethane or carbon disulfide is standard, as it solubilizes the reactants without competing in the reaction.

Caption: Friedel-Crafts synthesis workflow for ortho-ethylpropiophenone.

Experimental Protocol: Laboratory-Scale Synthesis

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a dropping funnel, a condenser, and a nitrogen inlet. Place the flask in an ice-water bath.

-

Reactant Loading: Charge the flask with anhydrous aluminum chloride (1.1 eq) and a dry, non-polar solvent (e.g., dichloromethane).

-

Addition: Add ethylbenzene (1.5 eq) to the flask. Slowly add propanoyl chloride (1.0 eq) dropwise from the dropping funnel, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

-

Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice with concentrated HCl. This hydrolyzes the aluminum complexes.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic extracts.

-

Purification: Wash the combined organic layers with sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by fractional distillation or column chromatography to separate the ortho- and para-isomers.

Key Reactive Sites and Potential Transformations

The research potential of ortho-ethylpropiophenone stems from its three primary reactive sites:

-

The Carbonyl Group: Can undergo reduction to an alcohol, reductive amination to form amines, or reaction with Grignard reagents to extend the carbon chain.

-

α-Protons: The protons on the methylene group adjacent to the carbonyl are acidic and can be removed to form an enolate, which is a key intermediate for aldol condensations, α-halogenation, and alkylation reactions.

-

The Aromatic Ring: Can undergo further electrophilic aromatic substitution, although the existing substituents will direct incoming groups.

Section 2: Core Application in Pharmaceutical Synthesis: The Eperisone Case Study

A significant and validated application of propiophenone derivatives is in the synthesis of pharmaceuticals. 4'-ethylpropiophenone is a known intermediate in the production of Eperisone, a centrally acting muscle relaxant.[3][6] Eperisone functions by relaxing both skeletal and vascular smooth muscles, thus improving intramuscular blood flow and suppressing pain reflexes. While the para-isomer is commonly cited, the synthesis can be adapted from the ortho-isomer, making it a critical case study.

Synthetic Pathway to Eperisone Analogues

The synthesis of Eperisone from its propiophenone precursor proceeds via a Mannich reaction . This reaction involves the aminoalkylation of the acidic α-proton of the ketone with formaldehyde and a secondary amine (piperidine in the case of Eperisone).

Causality of Experimental Design: The Mannich reaction is a powerful carbon-carbon bond-forming reaction that introduces an aminomethyl group. The reaction is typically acid-catalyzed, which promotes the formation of the electrophilic Eschenmoser's salt equivalent from formaldehyde and piperidine. This electrophile is then attacked by the enol form of ortho-ethylpropiophenone. The resulting Mannich base is a key intermediate that can be further modified. The final step is often a reduction of the ketone to a secondary alcohol.

Caption: Synthetic pathway from o-ethylpropiophenone to an Eperisone analogue.

Experimental Protocol: Synthesis of an Eperisone Analogue

-

Reactant Mixture: In a round-bottom flask, combine ortho-ethylpropiophenone (1.0 eq), piperidine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq) in ethanol.

-

Catalysis: Add a catalytic amount of concentrated hydrochloric acid.

-

Reflux: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress using TLC.

-

Isolation: After cooling, the product may precipitate. If not, concentrate the solvent under reduced pressure.

-

Purification of Mannich Base: Recrystallize the crude solid from a suitable solvent like ethanol/ether to obtain the pure Mannich base hydrochloride.

-

Reduction: Dissolve the purified Mannich base in methanol and cool in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

-

Final Workup: Stir the reaction for 2-4 hours, then quench with water. Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the final Eperisone analogue.

Section 3: Potential Research Avenues and Derivative Exploration

The true value of ortho-ethylpropiophenone lies in its potential as a starting point for novel chemical entities. Its scaffold is primed for diversification to explore new pharmacological activities.

Novel CNS-Active Agents

The structural similarity of propiophenone derivatives to known CNS-active molecules, including cathinones and other muscle relaxants, presents a fertile ground for discovery.[7][8]

-

Next-Generation Muscle Relaxants: By replacing the piperidine ring in the Eperisone synthesis with other cyclic amines (e.g., morpholine, pyrrolidine), researchers can create a library of new analogues.[8] These compounds can be screened for improved potency, reduced side effects, or altered pharmacokinetic profiles. The ortho-ethyl group may offer unique steric interactions with target receptors compared to the para-isomer, potentially leading to novel activity.

-

Research Probes for Monoamine Transporters: Propiophenones are the backbone of many synthetic cathinones, which are potent inhibitors of monoamine transporters (dopamine, norepinephrine, and serotonin).[9] By applying the synthetic methodologies used to create psychoactive cathinones (e.g., α-bromination followed by amination), ortho-ethylpropiophenone can be converted into a range of novel compounds. These derivatives are valuable as pharmacological tools to probe the structure and function of monoamine transporters, which are critical targets in neuropsychiatric disorders.

Caption: Pathway for developing cathinone derivatives for neuroscience research.

Scaffold for Heterocyclic Synthesis

The ketone functionality is a classic handle for building heterocyclic rings, which are privileged structures in medicinal chemistry.

-

Fischer Indole Synthesis: Condensation of ortho-ethylpropiophenone with phenylhydrazine can yield indole derivatives.

-

Paal-Knorr Synthesis: Conversion of the ketone to a 1,4-dicarbonyl compound (via α-functionalization) allows for the synthesis of furans, pyrroles, and thiophenes.

-

Gewald Reaction: Reaction with a cyano-active methylene compound and elemental sulfur can produce substituted aminothiophenes.

Exploratory Applications

-

Photoinitiators: Aromatic ketones are known to function as photoinitiators in polymerization reactions.[10] While less documented for the ortho-isomer, its potential in this area warrants investigation, particularly for specialized UV-curing applications where different absorption characteristics may be required.

-

Agrochemicals: There is limited evidence suggesting insecticidal properties for the para-isomer against certain larvae.[3][11] This provides a preliminary basis for screening ortho-ethylpropiophenone and its derivatives for broader agrochemical applications, such as herbicides or fungicides.

Section 4: Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of synthesized compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons, the ethyl group (a quartet and a triplet), and the propiophenone ethyl group (a quartet and a triplet). ¹³C NMR will show a distinct signal for the carbonyl carbon (~200 ppm) and signals for the aromatic and aliphatic carbons.

-

Infrared (IR) Spectroscopy: A strong absorption band around 1680-1700 cm⁻¹ is indicative of the conjugated ketone carbonyl group.

-

Mass Spectrometry (MS): Will confirm the molecular weight (162.23 g/mol ) and provide fragmentation patterns useful for structural elucidation of its derivatives.

Conclusion

ortho-Ethylpropiophenone is more than a simple chemical reagent; it is a versatile and underutilized scaffold with significant potential for advanced research applications. Its established role as a precursor to CNS-active drugs like Eperisone provides a validated starting point for the development of novel muscle relaxants and other therapeutics. Furthermore, its core structure is readily adaptable for the synthesis of pharmacological probes to study critical neurological targets and for the construction of diverse heterocyclic systems. Researchers and drug development professionals are encouraged to look beyond the more common para-isomer and explore the unique synthetic and medicinal chemistry opportunities offered by ortho-ethylpropiophenone.

References

-

PharmaCompass. (n.d.). p-Ethyl Propiophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2'-Ethylpropiophenone. PubChem Compound Database. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4-Ethylpropiophenone. Retrieved from [Link]

-

Wikipedia. (n.d.). Propiophenone. Retrieved from [Link]

- European Patent Office. (1997). Propiophenone derivatives and process for preparing the same (EP 0850948 B1).

- European Patent Office. (n.d.). Propiophenone derivatives and their preparation and pharmaceutical use (EP 0423524 A2).

-

Luethi, D., et al. (2018). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivatives. International Journal of Molecular Sciences, 19(8), 2375. MDPI. Retrieved from [Link]

Sources

- 1. 2'-Ethylpropiophenone | C11H14O | CID 583761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2'-ETHYLPROPIOPHENONE | 16819-79-7 [chemicalbook.com]

- 3. 4'-Ethylpropiophenone | 27465-51-6 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. p-Ethyl Propiophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Propiophenone - Wikipedia [en.wikipedia.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. mdpi.com [mdpi.com]

- 10. CAS 27465-51-6: 4-Ethylpropiophenone | CymitQuimica [cymitquimica.com]

- 11. biosynth.com [biosynth.com]

The Propiophenone Core: A Technical Guide to Synthesis, from Historical Roots to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Propiophenone and its substituted derivatives represent a critical structural motif in organic synthesis, serving as pivotal intermediates in the creation of a wide array of pharmaceuticals, agrochemicals, and specialty polymers.[][2][3] From their early discovery in the annals of classical organic chemistry to their role in the synthesis of complex modern therapeutics, the methods for constructing the propiophenone core have continuously evolved. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic strategies for accessing substituted propiophenones, offering field-proven insights for professionals in chemical research and drug development.

The Genesis of Aryl Ketone Synthesis: The Friedel-Crafts Acylation

The story of propiophenone synthesis is inextricably linked to the discovery of one of the most fundamental reactions in organic chemistry: the Friedel-Crafts reaction. In 1877, Charles Friedel and James Crafts reported that an aromatic ring could be acylated using an acyl halide in the presence of a Lewis acid catalyst, most notably aluminum chloride (AlCl₃).[4][5][6] This electrophilic aromatic substitution (EAS) reaction provided a direct and versatile method for the formation of aryl ketones, including propiophenone.[7]

The reaction of benzene with propanoyl chloride or propionic anhydride in the presence of AlCl₃ remains a common and industrially significant method for the production of propiophenone.[8][9]

Mechanism of Friedel-Crafts Acylation

The accepted mechanism for the Friedel-Crafts acylation proceeds through the formation of a key electrophilic species, the acylium ion.[10][11]

-

Generation of the Acylium Ion: The Lewis acid catalyst, typically AlCl₃, coordinates to the halogen of the acyl chloride, facilitating the cleavage of the carbon-halogen bond to form a resonance-stabilized acylium ion (R-C≡O⁺).[10]

-

Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a non-aromatic carbocation intermediate known as an arenium ion or σ-complex.[10]

-

Restoration of Aromaticity: A base, typically AlCl₄⁻, abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final aryl ketone product. The AlCl₃ catalyst is regenerated in this step.[5]

However, a crucial distinction from Friedel-Crafts alkylation is that the product ketone is a moderate Lewis base and forms a stable complex with the Lewis acid catalyst.[5] Consequently, a stoichiometric amount of the catalyst is generally required.[5] This complex is then hydrolyzed during aqueous workup to liberate the desired ketone.[5]

Caption: Mechanism of Friedel-Crafts Acylation.

Limitations and Considerations

While powerful, the Friedel-Crafts acylation is not without its limitations:

-

Substrate Scope: The reaction is generally unsuccessful on aromatic rings bearing strongly deactivating substituents (e.g., -NO₂, -CN, -COR) or basic amino groups (-NH₂, -NHR, -NR₂) that coordinate with the Lewis acid catalyst.[7][12]

-

Catalyst Stoichiometry: As mentioned, a stoichiometric amount of the Lewis acid is often necessary due to product complexation.[5]

-

Polyacylation Avoidance: Unlike Friedel-Crafts alkylation, polyacylation is not a significant issue because the acyl group deactivates the aromatic ring towards further substitution.[10][12]

Alternative Synthetic Routes to Substituted Propiophenones